4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid
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Overview
Description
4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoic acid moiety linked to a chromen-2-one structure, which is further substituted with a carboxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure. The benzoic acid moiety is then introduced through an etherification reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of diseases such as cancer, inflammation, and cardiovascular disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A well-known anticoagulant used in medicine.
7-Hydroxy-4-methylcoumarin: A fluorescent dye used in biochemical assays.
4-Methylumbelliferone: Used in the study of hyaluronan synthesis and as a fluorescent probe.
Uniqueness
4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid stands out due to its unique combination of a benzoic acid moiety and a substituted chromen-2-one structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[3-(2-carboxyethyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-12-16-7-6-15(27-11-13-2-4-14(5-3-13)20(24)25)10-18(16)28-21(26)17(12)8-9-19(22)23/h2-7,10H,8-9,11H2,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTOIFHTZSYTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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